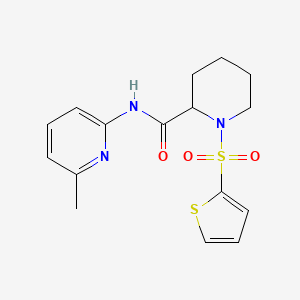

![molecular formula C12H13ClN2O B2519436 5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1312137-73-7](/img/structure/B2519436.png)

5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, has been reported with an overall yield of 40%. The synthesis involves a six-step process starting from dimethyl malonate and n-valeronitrile. A key step in this synthesis is the reaction with POCl3/DMF, which is followed by hydrolysis to produce the desired compound with a yield of 68% . This information suggests that a similar approach could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to accommodate the benzimidazole structure and the isobutyl group.

Molecular Structure Analysis

While the exact molecular structure of "5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde" is not analyzed in the provided papers, the structure can be inferred based on the name. The benzimidazole core would consist of a fused benzene and imidazole ring, with a chlorine substituent at the 5-position, an isobutyl group at the 1-position, and a formyl group (-CHO) at the 2-position. This structure would likely exhibit planarity in the benzimidazole moiety and have potential for hydrogen bonding due to the aldehyde group.

Chemical Reactions Analysis

The related compound 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been used as a synthon for the synthesis of fused ring heterocycles. The chlorine atom can be substituted by an unsaturated thiolate or alkoxide, and the aldehyde function can be converted into a 1,3-dipole using Chloramine-T. This leads to the formation of fused ring heterocycles through intramolecular 1,3-dipolar cycloaddition reactions . These reactions are significant for constructing biologically active heterocycles, indicating that the compound of interest might also undergo similar reactions to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde" are not directly provided in the papers. However, based on the properties of similar imidazole derivatives, it can be anticipated that the compound would be solid at room temperature and might exhibit moderate solubility in organic solvents. The presence of the aldehyde group suggests reactivity towards nucleophiles, and the chlorine atom could be susceptible to substitution reactions, which is consistent with the chemical reactions analysis .

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde, as a derivative of imidazole, might be relevant in antitumor research. Studies have reviewed various imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, highlighting their potential in the synthesis of compounds with diverse biological properties. Some of these compounds have passed the preclinical testing stage, suggesting their significance in the search for new antitumor drugs and synthesis of compounds with varying biological properties (Iradyan, M. et al., 2009).

Synthesis and Antioxidant Properties

The synthesis of imidazole derivatives like 5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde can be involved in multi-component reactions to create novel compounds with significant biological and medicinal properties. For instance, isoxazolone derivatives, which have shown considerable biological and medicinal significance, are synthesized using a three-component reaction involving aromatic aldehydes. This implies that similar synthetic pathways may be applicable to the compound , potentially leading to the discovery of compounds with antioxidant properties (Laroum, R. et al., 2019).

Conversion into CNS Acting Drugs

Imidazole derivatives are used in the chemotherapy of various diseases, and there is ongoing research to modify these compounds to create more potent drugs for the Central Nervous System (CNS). The conversion of imidazole into more potent CNS drugs involves complex chemical reactions. This suggests that derivatives of 5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde could potentially be modified into potent CNS drugs, highlighting the importance of this compound in medicinal chemistry (Saganuwan, S., 2020).

Benzimidazole and Therapeutic Potential

Benzimidazole derivatives, which include compounds similar to 5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde, have demonstrated a wide range of pharmacological activities. These compounds have been a focus of interest for the synthesis of new therapeutic compounds due to their antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer properties, and more. The versatility of the benzimidazole core in various biological agents underpins its importance in the development of newer therapeutic agents (Babbar, R. et al., 2020).

Eigenschaften

IUPAC Name |

5-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-8(2)6-15-11-4-3-9(13)5-10(11)14-12(15)7-16/h3-5,7-8H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXGJQGFGNQNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Cl)N=C1C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

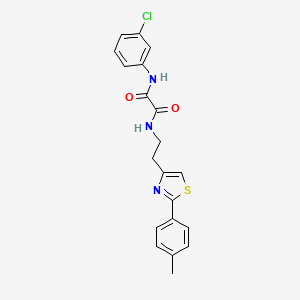

![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)

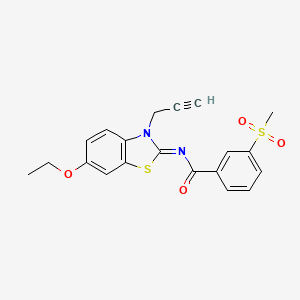

![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)

![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)

![3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2519362.png)

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)